REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.C[Al]C.[C:9](Cl)([CH3:12])([CH3:11])[CH3:10]>ClC1C=CC=CC=1>[C:9]([C:2]1[CH2:1][CH:5]=[CH:4][CH:3]=1)([CH3:12])([CH3:11])[CH3:10] |f:0.1,^1:6|
|
Name
|
dimethylaluminum cyclopentadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1.C[Al]C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tubes were then capped with screw caps
|
Type
|
CUSTOM
|
Details
|
fitted with self-sealing gaskets and TeflonR liners
|
Type
|
CUSTOM
|
Details
|
The reaction tubes
|
Type
|
CUSTOM
|
Details
|
were placed in a constant temperature bath
|
Type
|
ADDITION
|
Details
|
was added by syringe
|
Type
|
CUSTOM
|
Details
|
fitted with hypodermic needle
|
Type
|
CUSTOM
|
Details
|
After the desired time, the reactions were quenched by the addition of normal-butyl alcohol
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |